![molecular formula C20H22N2O2 B2476426 2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime CAS No. 861212-50-2](/img/structure/B2476426.png)
2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime
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Description
2-(3-isopropyl-5-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde oxime, also known as IMI-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxime derivatives and has been synthesized through various methods. In
Scientific Research Applications
Reactions with Electrophilic Alkenes/Alkynes
The compound has been studied in reactions with electrophilic alkenes and alkynes. O-H oximes, such as this compound, can act as Michael donors, affording isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process. This implies its potential in generating nitrones from the O-H oximes and participating in Diels-Alder reactions (Malamidou-Xenikaki et al., 1997).
Detection of Chemical Warfare Nerve Agents
A derivative of this compound has been synthesized for the detection of chemical warfare nerve agents. The study highlighted its ability to react with agents like O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD), with a visible color change observed under UV light. This indicates its use in sensing and detecting hazardous materials (Lee et al., 2012).
Supramolecular Magnetic Materials
The compound has been used as a ligand for paramagnetic transition metal ions, leading to the synthesis of barrel-like clusters with single-molecule magnetic behavior. This suggests its application in developing new magnetic materials for technological uses (Giannopoulos et al., 2014).
Synthesis of Antioxidant Compounds
Research has focused on synthesizing novel derivatives for their antioxidant activity. These derivatives have shown considerable antioxidant activity, suggesting potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Synthesis of Isoxazoles with Anti-Cancer Activity
The compound has been involved in synthesizing isoxazoles, which were further evaluated for their anti-cancer activity. This highlights its potential use in medicinal chemistry, particularly in designing new anti-cancer drugs (Reddy & Reddy, 2020).
properties
IUPAC Name |
(NE)-N-[[1-methyl-2-(3-methyl-5-propan-2-ylphenoxy)indol-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13(2)15-9-14(3)10-16(11-15)24-20-18(12-21-23)17-7-5-6-8-19(17)22(20)4/h5-13,23H,1-4H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCQNSEJLERLK-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3N2C)C=NO)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3N2C)/C=N/O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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